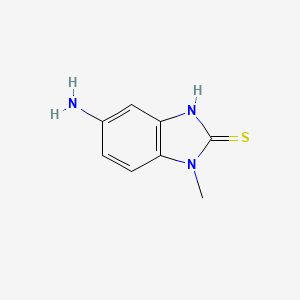
CARBOXYMETHYL CURDLAN
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxymethyl curdlan is a chemically modified derivative of curdlan, a high molecular weight exopolysaccharide composed entirely of glucose monomers linked by β-1,3-glycosidic bonds . Curdlan itself is produced by microbial synthesis, primarily by soil bacteria such as Alcaligenes faecalis . This compound is known for its amphiphilic properties, making it useful in various applications, including drug delivery and biomedical fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of carboxymethyl curdlan involves the carboxymethylation of curdlan. This process typically includes the reaction of curdlan with monochloroacetic acid in an alkaline medium. The reaction conditions often involve maintaining a specific temperature and pH to ensure the efficient substitution of carboxymethyl groups onto the curdlan backbone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors to control the reaction conditions precisely. Optimization techniques such as response surface methodology are employed to maximize yield and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Carboxymethyl curdlan undergoes various chemical reactions, including:
Substitution: The carboxymethyl groups can be further modified through substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced properties, such as increased solubility and reactivity .
Wissenschaftliche Forschungsanwendungen
Carboxymethyl curdlan has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of carboxymethyl curdlan involves its ability to form stable complexes with various molecules. This property is attributed to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances . In drug delivery, this compound forms micelles that encapsulate hydrophobic drugs, protecting them from degradation and enhancing their bioavailability . The molecular targets and pathways involved include interactions with cell membranes and specific receptors, facilitating targeted delivery and controlled release of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Carboxymethyl curdlan is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Carboxymethyl cellulose: While both are carboxymethyl derivatives, carboxymethyl cellulose is derived from cellulose and has different physicochemical properties.
Curdlan sulfate: This is another derivative of curdlan, modified to introduce sulfate groups, which imparts different biological activities.
This compound stands out due to its amphiphilic nature, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Eigenschaften
CAS-Nummer |
114732-86-4 |
|---|---|
Molekularformel |
C7H7N3O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




